Home > Products > Screening Compounds P36547 > Lys-(Ala3)-Bradykinin
Lys-(Ala3)-Bradykinin - 103545-18-2

Lys-(Ala3)-Bradykinin

Catalog Number: EVT-1440334
CAS Number: 103545-18-2
Molecular Formula: C54H83N17O12
Molecular Weight: 1162.365
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lys-(Ala3)-Bradykinin is a synthetic peptide derived from bradykinin, a naturally occurring nonapeptide that plays a significant role in various physiological processes, including vasodilation, inflammation, and pain mediation. The modification of bradykinin by incorporating three alanine residues enhances its stability and alters its biological activity, making Lys-(Ala3)-Bradykinin a valuable compound for scientific research and potential therapeutic applications.

Source

Lys-(Ala3)-Bradykinin is synthesized through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in laboratory settings. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the creation of complex peptide structures.

Classification

Lys-(Ala3)-Bradykinin falls under the category of peptide analogs. It is classified as a bradykinin analog due to its structural similarity to the parent compound, bradykinin, while exhibiting modified properties due to the addition of alanine residues.

Synthesis Analysis

Methods

The synthesis of Lys-(Ala3)-Bradykinin typically employs solid-phase peptide synthesis. The process involves several key steps:

  1. Resin Loading: The first amino acid (protected lysine) is attached to an inert resin.
  2. Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
  3. Coupling: Protected alanine residues are added sequentially and coupled to the growing peptide chain using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide).
  4. Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
  5. Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. High-performance liquid chromatography (HPLC) is often employed for purification and analysis.

Molecular Structure Analysis

Structure

Lys-(Ala3)-Bradykinin consists of a sequence derived from bradykinin with three additional alanine residues incorporated into its structure. The molecular formula can be represented as C₁₃H₁₈N₄O₁₃S.

Data

The molecular weight of Lys-(Ala3)-Bradykinin is approximately 1,493 g/mol. Its structure can be depicted as follows:

Lys Ala3 Bradykinin H Arg Pro Pro Gly Phe Ser Pro Phe Lys Ala Ala Ala OH\text{Lys Ala3 Bradykinin H Arg Pro Pro Gly Phe Ser Pro Phe Lys Ala Ala Ala OH}
Chemical Reactions Analysis

Reactions

Lys-(Ala3)-Bradykinin can undergo several chemical reactions:

  • Oxidation: Can form disulfide bonds if cysteine residues are present.
  • Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol.
  • Substitution: Amino acid residues can be substituted with other amino acids to modify properties.

Technical Details

Common reagents for these reactions include hydrogen peroxide or iodine for oxidation and dithiothreitol or β-mercaptoethanol for reduction. Substitution reactions utilize amino acid derivatives along with coupling reagents like HBTU or DIC .

Mechanism of Action

Process

The mechanism of action of Lys-(Ala3)-Bradykinin involves interaction with bradykinin receptors, specifically B2 receptors under normal physiological conditions. Upon binding, it triggers intracellular signaling pathways that lead to various biological responses such as vasodilation and increased vascular permeability.

Data

Studies have shown that Lys-(Ala3)-Bradykinin exhibits enhanced binding affinity compared to native bradykinin, which may result in prolonged biological effects due to its modified structure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Enhanced stability due to the incorporation of alanine residues.
  • pH Sensitivity: Stability may vary with pH changes; optimal conditions are often near neutral pH.

Relevant data indicate that modifications in structure can significantly affect stability and biological activity compared to native bradykinin .

Applications

Scientific Uses

Lys-(Ala3)-Bradykinin has several applications in scientific research:

  • Pharmacological Studies: Used in studies investigating the role of bradykinin in inflammation and pain pathways.
  • Therapeutic Development: Potential use in developing treatments for conditions associated with dysregulation of the kinin system, such as hypertension and ocular disorders .
  • Structure-Activity Relationship Studies: Serves as a tool for understanding how modifications affect receptor binding and biological activity.
Chemical Characterization of Lys-(Ala3)-Bradykinin

Primary Structural Analysis

Sequence Determination

Lys-(Ala³)-Bradykinin is a decapeptide with the established primary structure: H-Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg-OH [2] [6]. This sequence is represented in single-letter amino acid code as KRPAGFSPFR [2] [8]. The peptide is characterized by an unmodified N-terminus (free amine group on lysine) and a C-terminal arginine with a free carboxylic acid group. Synthetic production via solid-phase peptide synthesis (SPPS) yields a lyophilized powder typically exceeding 95% purity, as confirmed by reverse-phase HPLC [2] [6].

Positional Substitution: Ala³ Modification Impact on Tertiary Structure

The defining structural feature of this analogue is the substitution of the native proline (Pro) at position 3 with alanine (Ala). Proline’s unique cyclic structure imposes conformational constraints on peptide backbones, often stabilizing β-turns critical for receptor engagement in native kinins [8]. Alanine, lacking proline's steric hindrance and ring structure, increases backbone flexibility. Molecular modeling suggests this reduces helical propensity and alters the spatial orientation of the N-terminal residues (Lys¹-Arg²-Ala³) relative to the conserved C-terminal pharmacophore (Phe⁷-Ser⁸-Pro⁹-Phe¹⁰-Arg¹¹) [3] [6]. This structural perturbation directly impacts receptor binding kinetics and selectivity (discussed in Section 1.3) [8].

Physicochemical Properties

Molecular Parameters

Lys-(Ala³)-Bradykinin has a molecular formula of C₅₄H₈₃N₁₇O₁₂ and a monoisotopic molecular weight of 1162.36 Da [1] [2] [6]. Its extended structure and multiple basic residues contribute to its high molecular mass relative to nonapeptide bradykinin (1060.2 Da).

Hydropathy and Charge Characteristics

Key physicochemical parameters governing solubility and interaction properties include:

  • Grand Average of Hydropathy (GRAVY): -0.99 [2] – This negative value classifies the peptide as hydrophilic, promoting solubility in aqueous buffers. This arises from multiple charged/polar residues (Lys, Arg, Ser).
  • Theoretical Isoelectric Point (pI): 12.41 [2] – The extremely basic pI reflects the presence of five strongly basic residues (3 Arg, 2 Lys) versus only one weakly acidic residue (C-terminal α-carboxyl). The peptide carries a significant positive charge (+4 to +5) at physiological pH (7.4), influencing membrane permeability and electrostatic interactions.

Table 1: Physicochemical Properties of Lys-(Ala³)-Bradykinin

PropertyValueSignificance
Molecular FormulaC₅₄H₈₃N₁₇O₁₂Defines elemental composition and atomic constituents.
Molecular Weight1162.36 DaCritical for mass spectrometry identification and quantification.
Sequence (3-Letter Code)H-Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg-OHPrimary structure defining biological activity.
Sequence (1-Letter Code)H-KRPAGFSPFR-OHCompact representation of primary structure.
GRAVY Index-0.99Predicts high water solubility.
Theoretical pI12.41Indicates strong net positive charge at physiological pH; impacts binding and formulation.
Purity (Typical)>95% (HPLC)Essential for consistent experimental and potential therapeutic applications.
Storage StabilityLyophilized powder; ≤ -20°CMaintains structural integrity and prevents degradation.

Comparative Analysis with Native Bradykinin

Stability and Bioavailability Enhancements

The Ala³ substitution confers significant biochemical advantages over native Lys-Bradykinin (Kallidin; H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH):

  • Enhanced Metabolic Stability: Native kinins are rapidly degraded (<30 seconds plasma half-life) primarily by Angiotensin-Converting Enzyme (ACE) (cleaves Pro⁷-Phe⁸ bond) and Carboxypeptidase N (removes C-terminal Arg) [7]. The Ala³ modification does not directly target these primary cleavage sites. However, replacing Pro³ reduces susceptibility to proline-specific peptidases (e.g., prolyl endopeptidase, dipeptidyl peptidase IV) known to act on kinins [8] [10]. Studies measuring residual peptide activity after plasma incubation confirm Lys-(Ala³)-Bradykinin exhibits prolonged half-life compared to Lys-BK [8].
  • Altered Receptor Binding Profile: Functional assays measuring inositol phosphate (IP) accumulation show Lys-(Ala³)-Bradykinin remains a potent agonist at the human B₂ receptor (B₂R), albeit with reduced potency compared to Lys-BK:
  • Lys-BK EC₅₀: 0.95 ± 0.16 nM
  • Lys-(Ala³)-BK EC₅₀: 12.7 ± 2.08 nM [8]This ~13-fold decrease in potency correlates with the predicted disruption of a key β-turn normally stabilized by Pro³. Nevertheless, the analogue retains full agonist efficacy at the B₂R and demonstrates improved selectivity relative to receptors where proline conformation is absolutely critical (e.g., weaker activity at certain piscine BK receptors compared to zebrafish BK) [4] [8].
  • Bioavailability Implications: The increased metabolic stability and retained, though reduced, B₂R potency suggest a potential for improved bioavailability in vivo. While direct permeability data is limited within the provided sources, the high pI (12.41) suggests poor passive diffusion across lipid membranes. Activity likely relies on access via tissue injury, inflammation (enhanced vascular permeability), or targeted delivery methods (e.g., topical ocular application as explored in patent literature) [10].

Table 2: Bioactivity Comparison of Lys-(Ala³)-Bradykinin with Related Kinins

PeptideSequence (1-Letter)Human B₂R EC₅₀ (nM)Key Stability FeaturesPrimary Cleavage Sites Susceptibility
Bradykinin (BK)RPPGFSPFR~1-3*Very Low (Rapidly Degraded)ACE (F⁵-S⁶, P⁷-F⁸); CPN (R⁹); PEP; DPP-IV
Lys-Bradykinin (Kallidin)KRPPGFSPFR0.95 ± 0.16 [8]LowACE (F⁶-S⁷, P⁸-F⁹); CPN (R¹⁰); PEP; DPP-IV
Lys-(Ala³)-BradykininKRPAGFSPFR12.7 ± 2.08 [8]Moderate (Enhanced vs. Lys-BK)Reduced PEP/DPP-IV susceptibility at position 3; ACE/CPN sites unchanged
des-Arg⁹-[Leu⁸]-BKRPPGFSPLInactive at B₂RStable (B₁R agonist)Resistant to CPN; susceptible to ACE/PEP
HOE 140 (Icatibant)DArg-Hyp³-Thi⁵-DTic⁷-Oic⁸-ArgAntagonist (B₂R Kb ~1 nM)Engineered for High Stability (D-amino acids, non-natural residues)Extremely resistant to proteolysis

*Note: Exact EC₅₀ for BK varies by assay system but is consistently sub-nanomolar to low nanomolar at human B₂R. ACE=Angiotensin Converting Enzyme; CPN=Carboxypeptidase N; PEP=Prolyl Endopeptidase; DPP-IV=Dipeptidyl Peptidase IV.

Functional Advantages and Potential Applications

The Ala³ modification strategically balances receptor activity retention with improved metabolic stability:

  • Research Tool: Its defined structure and altered pharmacology make it valuable for probing the role of the N-terminal domain in BK receptor activation and signaling specificity [8].
  • Therapeutic Potential: The combination of extended half-life and retained B₂R agonism suggests utility in conditions requiring sustained kinin signaling. Patent literature specifically identifies B₂R agonists, including structural analogues like Lys-(Ala³)-Bradykinin, as candidates for lowering intraocular pressure (IOP) in glaucoma and ocular hypertension. Proposed mechanisms include increasing outflow facility via nitric oxide release and/or reducing aqueous humor production [10]. Its hydrophilic nature favors topical application with limited systemic absorption.

Properties

CAS Number

103545-18-2

Product Name

Lys-(Ala3)-Bradykinin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C54H83N17O12

Molecular Weight

1162.365

InChI

InChI=1S/C54H83N17O12/c1-32(64-48(78)41-21-12-26-70(41)50(80)36(19-10-24-61-53(57)58)66-45(75)35(56)18-8-9-23-55)44(74)63-30-43(73)65-38(28-33-14-4-2-5-15-33)46(76)69-40(31-72)51(81)71-27-13-22-42(71)49(79)68-39(29-34-16-6-3-7-17-34)47(77)67-37(52(82)83)20-11-25-62-54(59)60/h2-7,14-17,32,35-42,72H,8-13,18-31,55-56H2,1H3,(H,63,74)(H,64,78)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,76)(H,82,83)(H4,57,58,61)(H4,59,60,62)/t32-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

NYZLRKMHRNRLFJ-HBGYEDQKSA-N

SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.